molecular formula C24H42N2O B11562018 N-(5-methylpyridin-2-yl)octadecanamide

N-(5-methylpyridin-2-yl)octadecanamide

Cat. No.: B11562018
M. Wt: 374.6 g/mol
InChI Key: YEIAWXWSUJWPHV-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)octadecanamide is an organic compound with the molecular formula C24H42N2O It is a derivative of octadecanamide, featuring a pyridine ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)octadecanamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with octadecylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methylpyridin-2-yl)octadecanamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)octadecanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s structure allows for specific interactions in biological systems and materials science .

Properties

Molecular Formula

C24H42N2O

Molecular Weight

374.6 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)octadecanamide

InChI

InChI=1S/C24H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)26-23-20-19-22(2)21-25-23/h19-21H,3-18H2,1-2H3,(H,25,26,27)

InChI Key

YEIAWXWSUJWPHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

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